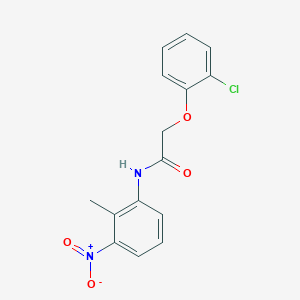![molecular formula C16H20N2O4 B321288 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321288.png)
2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and an amide linkage with a 2-methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound using reagents such as potassium permanganate or chromium trioxide.
Amide formation: The amide linkage is formed by reacting the carboxylic acid with an amine, in this case, 2-methylbenzoylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxylic acid group, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: A simpler compound with a similar cyclohexane ring but lacking the amide and carboxylic acid groups.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the amide linkage.
2-Methylbenzamide: Contains the 2-methylbenzoyl group and amide linkage but lacks the cyclohexane ring.
Uniqueness
2-{[2-(2-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(1S,2R)-2-[[(2-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m1/s1 |
Clé InChI |
JQAXUWAICJLUCW-OLZOCXBDSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)


![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B321215.png)

![2-(1-naphthyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321218.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321227.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321228.png)
